(2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone
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Overview
Description
(2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of aminopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino group and the propan-2-yl substituent. The final step involves the coupling of the pyrimidine derivative with the anilino-piperidine moiety.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Introduction of Amino Group and Propan-2-yl Substituent: The amino group and propan-2-yl substituent are introduced through nucleophilic substitution reactions using suitable amines and alkyl halides.
Coupling with Anilino-Piperidine Moiety: The final step involves the coupling of the pyrimidine derivative with the anilino-piperidine moiety using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products
The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
(2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it has been shown to inhibit the activity of Aurora kinase A, a protein involved in cell division, thereby inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives possess a similar aromatic structure and are known for their diverse pharmacological properties.
Pyridine Derivatives: Pyridine derivatives have a similar nitrogen-containing heterocyclic structure and are used in various medicinal and industrial applications.
Uniqueness
(2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets.
Properties
IUPAC Name |
(2-amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-14(2)16-7-9-17(10-8-16)24-18-6-5-11-27(13-18)21(28)20-12-19(15(3)4)25-22(23)26-20/h7-10,12,14-15,18,24H,5-6,11,13H2,1-4H3,(H2,23,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEQWKFMLDPLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=NC(=NC(=C3)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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